molecular formula C13H14N2OS2 B2795647 4-(isopropylthio)-N-(thiazol-2-yl)benzamide CAS No. 941972-79-8

4-(isopropylthio)-N-(thiazol-2-yl)benzamide

Cat. No. B2795647
CAS RN: 941972-79-8
M. Wt: 278.39
InChI Key: TVVRBCOVRIZZCJ-UHFFFAOYSA-N
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Description

4-(isopropylthio)-N-(thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as ITB, and its chemical structure consists of a benzamide group attached to a thiazole ring and an isopropylthio group.

Scientific Research Applications

Antibacterial Agents

The compound’s potential as an antibacterial agent stems from its inhibition of type III secretion (T3S) in Gram-negative bacteria. T3S is a crucial protein export machinery used by pathogens like Yersinia spp., Shigella spp., and Salmonella spp. to evade the human immune system and establish disease. By targeting T3S, this compound disarms the pathogen, allowing the host immune system to clear the infection. Importantly, it spares benign endogenous bacteria, reducing the risk of resistance development .

Bioisosteres of Salicylidene Acylhydrazides

4-(Isopropylthio)-N-(thiazol-2-yl)benzamide belongs to a class of compounds that bioisosterically mimic salicylidene acylhydrazides. These molecules effectively block T3S in various bacterial species, including Y. pseudotuberculosis, Shigella flexneri, and Chlamydia spp. Their broad-spectrum activity suggests their potential as novel antibacterial drugs .

Prostaglandin H Synthetase Inhibition

The compound’s structural features make it relevant for inhibiting prostaglandin H synthetase (cyclooxygenase). By modulating this enzyme, it could impact inflammatory processes and related diseases. Further studies are needed to explore this application .

Aggregation-Induced Emission (AIE)

Interestingly, 4-(isopropylthio)-N-(thiazol-2-yl)benzamide derivatives exhibit aggregation-induced emission (AIE) properties. These compounds emit fluorescence upon aggregation, making them valuable in sensor development, imaging, and materials science .

properties

IUPAC Name

4-propan-2-ylsulfanyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c1-9(2)18-11-5-3-10(4-6-11)12(16)15-13-14-7-8-17-13/h3-9H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVRBCOVRIZZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(isopropylthio)-N-(thiazol-2-yl)benzamide

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